Citronitrile

Description

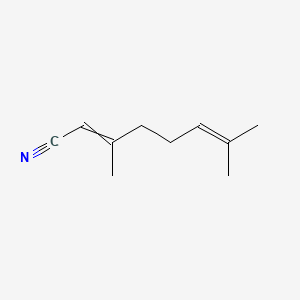

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-2,6-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCSDJLATUNSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC#N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036286 | |

| Record name | Citralva | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5146-66-7 | |

| Record name | Geranyl nitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citralva | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Citronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronitrile, chemically known as 3,7-Dimethyl-6-octenenitrile, is a monoterpene nitrile primarily utilized as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and lotions.[][2][3] Its characteristic fresh, citrusy, and slightly floral-green aroma makes it a valuable component in fragrance compositions.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental methodologies and a representative synthesis workflow.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that some variations in reported values exist across different commercial and technical sources. These discrepancies may arise from differences in measurement conditions and sample purity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇N | [][5][6] |

| Molecular Weight | 151.25 g/mol | [][5][6] |

| Appearance | Clear to pale yellow liquid | [][4] |

| Odor Profile | Fresh, citrusy, with floral and herbal notes | [2][4] |

| Melting Point | 15 °C | [] |

| Boiling Point | 225.5 °C to 248.1 °C at 760 mmHg | [4][6] |

| Density | 0.836 - 0.849 g/cm³ | [][4][6] |

| Refractive Index | 1.445 | [][6] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | 37.76 mg/L @ 25 °C (estimated) | [] |

| Solubility in Organic Solvents | Soluble in alcohols | [7] |

| logP (o/w) | 3.130 | [7] |

Table 3: Safety-Related Properties of this compound

| Property | Value | Source(s) |

| Flash Point | 109.7 °C to 122 °C | [4][6] |

| Vapor Pressure | 0.0247 mmHg @ 25 °C | [6] |

| Vapor Density | 6.0 (Air = 1) | [7] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method, a technique suitable for small sample volumes.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. As the liquid heats, the air in the capillary is replaced by the substance's vapor. At the boiling point, a rapid stream of bubbles will emerge from the capillary. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.[8][9][10]

Procedure:

-

A small sample of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.

-

The temperature is slowly increased until a continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

Determination of Solubility

The solubility of this compound, particularly in water and organic solvents, is a key parameter for its application in various formulations.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound, its miscibility with different solvents can be determined by simple mixing experiments. For quantitative determination of solubility in water, analytical techniques such as gas chromatography are often employed after reaching equilibrium.

Procedure for Qualitative Solubility:

-

To a test tube containing a small volume of the solvent (e.g., water, ethanol), add a few drops of this compound.

-

The mixture is agitated vigorously.

-

The formation of a single, clear phase indicates solubility, while the presence of turbidity or phase separation indicates insolubility or partial solubility.[11]

Procedure for Quantitative Solubility in Water (General Approach):

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the aqueous phase is carefully separated.

-

The concentration of this compound in the aqueous phase is determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the response to a calibration curve prepared with known concentrations of this compound.[12]

Synthesis of this compound

This compound is commercially synthesized from Citronellal. A common method involves a two-step, one-pot reaction of oximation followed by dehydration.

Caption: A simplified workflow for the synthesis of this compound from Citronellal.

This process typically involves the reaction of Citronellal with a hydroxylamine salt in the presence of a base to form the intermediate Citronellal oxime. This intermediate is then dehydrated in the same reaction vessel to yield this compound.[13][14] The final product is then purified, commonly through distillation.

References

- 2. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]

- 3. This compound (Symrise), 93893-89-1 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]

- 6. Citronellyl nitrile | 51566-62-2 [chemnet.com]

- 7. citronellyl nitrile, 51566-62-2 [thegoodscentscompany.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. researchgate.net [researchgate.net]

- 13. US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery - Google Patents [patents.google.com]

- 14. CN116178210A - Preparation method of citronellyl nitrile derivative - Google Patents [patents.google.com]

Citronitrile CAS number and molecular structure

An In-depth Technical Guide to Citronitrile for Researchers and Scientists

This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications, particularly in the context of research and drug development. While the term "this compound" can refer to several related compounds, this document will primarily focus on the commercially significant aroma chemical, 3-methyl-5-phenylpent-2-enenitrile.

Chemical Identity and Molecular Structure

The name "this compound" is most commonly associated with 3-methyl-5-phenylpent-2-enenitrile. However, other structurally similar nitrile compounds derived from citronellal and geranial are also sometimes referred to by this or related names. It is crucial for researchers to verify the specific compound by its CAS number.

CAS Number: 93893-89-1[1][] Molecular Formula: C₁₂H₁₃N[3][4] Synonyms: 5-Phenyl-3-methyl-2-pentenonitrile, this compound (Symrise)[1][]

The commercial product is typically a mixture of the (Z)- and (E)-isomers.[1]

Physicochemical and Spectroscopic Data

Key physicochemical properties of 3-methyl-5-phenylpent-2-enenitrile are summarized below. This data is essential for experimental design and safety assessments.

| Property | Value | Reference(s) |

| Molecular Weight | 171.24 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 310 °C | [4] |

| Flash Point | > 100 °C (> 212 °F) | [4][5] |

| Specific Gravity | 0.968 g/cm³ at 25 °C | [3][6] |

| Solubility | Soluble in alcohols and fragrance bases | [4] |

| Vapor Pressure | 0.0006 mm Hg at 25 °C | [5] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) triple bond stretch is expected around 2220-2240 cm⁻¹ for an aromatic nitrile.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum would show signals for the aromatic protons of the phenyl group, olefinic protons, and aliphatic protons of the methyl and methylene groups. Protons on the carbon adjacent to the nitrile group typically appear in the 2-3 ppm region.[8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrile carbon atom typically resonates in the 115-120 ppm range.[8] Other signals would correspond to the carbons of the phenyl ring, the double bond, and the aliphatic chain.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.24 g/mol ).[9][10]

Experimental Protocols

Representative Synthesis of 3-Methyl-5-phenylpent-2-enenitrile

The synthesis of 3-methyl-5-phenylpent-2-enenitrile can be achieved through the condensation of benzylacetone with cyanoacetic acid.[1] The following is a representative experimental protocol based on this reaction.

Materials:

-

Benzylacetone

-

Cyanoacetic acid

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, magnetic stirrer, and reflux condenser, add benzylacetone (1 equivalent), cyanoacetic acid (1.1 equivalents), and anhydrous pyridine (0.5 equivalents) in anhydrous toluene.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 3-methyl-5-phenylpent-2-enenitrile.

Role of the Nitrile Group in Drug Development

The nitrile group is a valuable functional group in medicinal chemistry and drug design due to its unique electronic properties, linearity, and metabolic stability.[11] Over 30 nitrile-containing pharmaceuticals are currently on the market.[11][12]

Key Roles of the Nitrile Moiety:

-

Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a hydroxyl group, a carboxyl group, or a halogen atom, helping to modulate a compound's physicochemical properties and biological activity.[12][13]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with protein targets.[12]

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[12][14]

-

Dipolar Interactions: The strong dipole moment of the nitrile group can facilitate polar interactions within a protein's binding pocket.[12]

-

Covalent Modification: In some cases, the nitrile group can act as a reversible or irreversible covalent warhead, forming a bond with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site.[11]

-

Improved Pharmacokinetics: The incorporation of a nitrile can enhance solubility and fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[11][12]

Safety and Handling for Laboratory Use

Proper handling of this compound is essential to ensure laboratory safety. Researchers should always consult the Safety Data Sheet (SDS) before use.[5][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17][18]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][18]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[15][18] Keep containers tightly sealed.[15]

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[17] For large spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

This guide provides a foundational understanding of this compound for research and development purposes. Due to the ambiguity of the common name, it is imperative to use the CAS number for precise identification in all experimental and procurement activities.

References

- 1. 93893-89-1 | CAS DataBase [m.chemicalbook.com]

- 3. This compound (Symrise), 93893-89-1 [thegoodscentscompany.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. vigon.com [vigon.com]

- 6. This compound (Symrise), 93893-89-1 [perflavory.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 15. This compound Citrus Aroma Chemical Supplier [chemicalbull.com]

- 16. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 17. globalresearchchem.com [globalresearchchem.com]

- 18. 3-methyl-5-phenylpent-2-enenitrile Supplier | Chemical Bull [chemicalbull.com]

Preliminary Studies on the Synthesis of 3,7-Dimethyl-6-octenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on the synthesis of 3,7-dimethyl-6-octenenitrile, a valuable nitrile compound. The document focuses on two primary synthetic routes from citronellal: a one-pot catalytic ammoxidation and a two-step synthesis involving oximation and subsequent dehydration. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis of this compound.

Core Synthesis Methodologies

The synthesis of 3,7-dimethyl-6-octenenitrile, also known as citronellyl nitrile, is predominantly approached via two effective methods starting from citronellal.

One-Pot Catalytic Ammoxidation of Citronellal

This method offers a direct conversion of citronellal to 3,7-dimethyl-6-octenenitrile in a single reaction vessel. The process involves the use of a catalyst, an ammonia source, and an oxidant. A key advantage of this approach is its efficiency and reduced number of intermediate isolation steps.[1]

Experimental Protocol:

A detailed experimental protocol for the one-pot catalytic ammoxidation is described in patent CN104529822A. The general procedure is as follows:

-

In a reaction vessel, citronellal is mixed with isopropanol as the solvent.

-

The reaction temperature is controlled within a range of -5 to 35°C.

-

A catalyst and a 25% aqueous ammonia solution are rapidly added to the mixture.

-

An oxidant is then added dropwise over a period of 2 to 4 hours while maintaining the reaction temperature.

-

The reaction is monitored until the citronellal content is less than 1.0%.

-

Upon completion, the reaction mixture is neutralized with acetic acid to a pH of 7-8.

-

The solvent is recovered, and the crude product is purified to yield 3,7-dimethyl-6-octenenitrile.[1]

Quantitative Data Summary:

The following table summarizes the quantitative data from various examples provided in patent CN104529822A for the one-pot synthesis of 3,7-dimethyl-6-octenenitrile.

| Example | Citronellal (g) | Solvent (Isopropanol, g) | Catalyst | Catalyst amount (g) | Ammonia (25% aq., g) | Oxidant | Oxidant amount (g) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 230 | 785 | Ferric chloride or Ferric sulfate | 18 | 405 | 50% Hydrogen peroxide | 321 | 5 | 75.5 | 97.4 |

| 2 | 230 | 785 | Ferric sulfate | 28 | 365 | Oxygen | - | -5 | 80.9 | 97.7 |

| 3 | 230 | 785 | Cupric chloride | 15 | 387 | 50% Hydrogen peroxide | 192 | 3-15 | 85 | 97.8 |

| 4 | 230 | 785 | Cuprous chloride | 10 | 425 | 50% Hydrogen peroxide | 192 | 15-25 | 85 | 98.1 |

| 5 | 230 | 785 | Copper sulfate | 21 | 254 | Manganese dioxide | 189 | 15 | 83 | 97.6 |

| 6 | 230 | 785 | Silver nitrate | 5 | 254 | 50% Hydrogen peroxide | 192 | 15 | 86 | 97.1 |

| 7 | 230 | 785 | Vanadium nitrate | 18 | 314 | - | - | -5 | - | - |

Note: The oxidant for Example 7 was not specified in the provided information. Yield and purity data were also not available for this example.

Two-Step Synthesis: Oximation and Dehydration

This classical approach involves the conversion of citronellal to an intermediate, citronellal oxime, which is then dehydrated to form the final nitrile product.[2]

Experimental Protocol:

Step 1: Oximation of Citronellal

The first step is the reaction of citronellal with hydroxylamine to form citronellal oxime. A patented method for this step involves the following:

-

Reactants including citronellal, ammonia, and hydrogen peroxide are sequentially added to a reaction system containing a titanium silicalite catalyst and a solvent.

-

The mixture is stirred and heated to facilitate the reaction, resulting in the formation of citronellal oxime.[3]

In one embodiment of this method, the reaction is carried out at 60°C with a citronellal to hydrogen peroxide molar ratio of 1:1.15. The hydrogen peroxide is added dropwise over 1.5 hours, and the reaction continues for another 0.5 hours. This process reportedly achieves a citronellal conversion rate of 97.7% and a citronellal oxime selectivity of 98.5%.[3]

Step 2: Dehydration of Citronellal Oxime

The second step involves the dehydration of the citronellal oxime intermediate. A common method for this dehydration is the use of acetic anhydride. The oxime is heated with acetic anhydride, which acts as a dehydrating agent, to yield 3,7-dimethyl-6-octenenitrile.[2]

While the general two-step process is well-established, a single source providing a detailed, unified experimental protocol with specific quantitative data for both steps leading to 3,7-dimethyl-6-octenenitrile was not identified in the preliminary studies.

Visualizations

Synthesis Pathways

The following diagrams illustrate the two primary synthesis pathways for 3,7-dimethyl-6-octenenitrile.

Caption: Synthesis pathways for 3,7-Dimethyl-6-octenenitrile.

Experimental Workflow: One-Pot Catalytic Ammoxidation

This diagram outlines the key steps in the experimental workflow for the one-pot synthesis method.

Caption: Experimental workflow for the one-pot synthesis.

Logical Relationship: Synthesis Method Comparison

The following diagram illustrates the logical relationship and key characteristics of the two synthesis methods.

Caption: Comparison of synthesis methods.

References

Citronitrile: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronitrile, chemically known as 3,7-Dimethyl-6-octenenitrile, is a significant aroma chemical prized for its fresh, citrusy, and long-lasting fragrance.[1] While its exact historical discovery remains nuanced, its development is intrinsically linked to the broader history of nitrile synthesis and the evolution of the fragrance industry. This technical guide provides an in-depth overview of this compound, encompassing its historical context, detailed synthetic protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information is tailored for researchers, scientists, and professionals in drug development and related fields, presenting quantitative data in accessible formats and visualizing key synthetic pathways.

Discovery and History

The specific date and discoverer of this compound are not well-documented in publicly available literature. However, its emergence can be understood within the historical progression of nitrile chemistry and the fragrance industry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[2] Subsequent milestones include the synthesis of benzonitrile in 1832 and propionitrile in 1834.[2]

The use of nitriles in perfumery is a more recent development, gaining traction in the mid-20th century.[3] The introduction of synthetic aroma chemicals revolutionized the fragrance industry, which had historically relied on natural extracts.[2][4][5] Nitriles, like this compound, offered greater stability and unique olfactory profiles compared to their corresponding aldehydes, making them valuable components in various consumer products.[6] this compound, derived from the readily available natural terpene citronellal, became a key ingredient for creating stable and enduring citrus notes in perfumes and other scented products.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fresh, lemon-like, and slightly metallic odor.[3][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇N | [8][9] |

| Molecular Weight | 151.25 g/mol | [8] |

| CAS Number | 51566-62-2 | [8] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Odor Profile | Fresh, citrus, lemon, metallic, waxy, floral | [3][5] |

| Boiling Point | 91.5-92 °C @ 11 Torr | [5] |

| Density | 0.8332 g/cm³ | [5] |

| Vapor Pressure | 4.81 Pa @ 20°C | [5] |

| Water Solubility | 119 mg/L @ 20°C | [5] |

| LogP | 3.1 @ 23°C | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the conversion of citronellal, a naturally occurring aldehyde found in essential oils of plants like citronella and lemon eucalyptus. Several methods have been patented, with a common approach being the one-pot catalytic ammoxidation of citronellal.

Experimental Protocol: One-Pot Catalytic Ammoxidation of Citronellal

This protocol is based on the methodology described in Chinese patent CN104529822A.[10]

Materials:

-

Citronellal

-

Isopropanol (solvent)

-

Catalyst (e.g., chloride, iodide, nitrate, or sulfate of copper, cobalt, silver, or vanadium)

-

25% Ammonia water

-

Oxidant (e.g., hydrogen peroxide, manganese dioxide, lead nitrate)

-

Neutralizing agent (e.g., acetic acid)

Procedure:

-

In a reaction kettle, mix citronellal with isopropanol.

-

Control the reaction temperature within the range of -5 to 35°C.

-

Quickly add the selected catalyst and 25% ammonia water to the mixture.

-

Add the oxidant dropwise over a period of 2-4 hours while maintaining the controlled temperature.

-

After the reaction is complete, neutralize the mixture.

-

Recover the solvent through distillation.

-

Purify the resulting product to obtain this compound.

Yield and Purity:

-

This method reports a yield of over 83% and a purity of over 97%.[10]

Another described synthetic route involves a two-step process: the oximation of citronellal to form citronellal oxime, followed by dehydration with acetic anhydride to yield this compound.[11]

Synthesis Pathway Diagram

The synthesis of this compound from citronellal can be visualized as a two-step process involving the formation of an oxime intermediate followed by dehydration.

Caption: Synthesis pathway of this compound from Citronellal.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound. The electron impact (EI) mass spectrum of citronellyl nitrile is characterized by a small molecular ion peak (M⁺) at m/z 151. Key fragment ions observed include:

-

m/z 136 (M-15): Loss of a methyl group.

-

m/z 69 (base peak): Resulting from cleavage at the doubly allylic C4-C5 bond.[12]

-

m/z 41: Represents the C₃H₅⁺ fragment.[12]

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation | Reference |

| 151 | Molecular Ion [M]⁺ | [12] |

| 136 | [M-CH₃]⁺ | [12] |

| 69 | [C₅H₉]⁺ (Base Peak) | [12] |

| 41 | [C₃H₅]⁺ | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Signals corresponding to the vinyl proton (=CH-) are expected in the downfield region (around 5.0-5.5 ppm).

-

Protons on the carbon adjacent to the nitrile group (-CH₂-CN) would likely appear in the range of 2.2-2.5 ppm.

-

The spectrum would also feature signals for the various methyl and methylene groups in the aliphatic chain.

¹³C NMR:

-

The carbon of the nitrile group (C≡N) typically resonates in the range of 115-125 ppm.[13]

-

Carbons of the C=C double bond would appear in the olefinic region (around 120-140 ppm).

-

The remaining aliphatic carbons would be observed in the upfield region of the spectrum.

Applications in Research and Development

This compound's stability and unique fragrance profile make it a subject of interest beyond the perfume industry. For researchers in drug development, understanding the properties and synthesis of such molecules can be relevant for:

-

Lead Compound Modification: The nitrile group is a common functional group in pharmaceuticals. Understanding its synthesis and stability can inform the design of new drug candidates.

-

Prodrug Design: The nitrile group can sometimes be metabolized in vivo to an amide or a carboxylic acid, offering possibilities for prodrug strategies.

-

Material Science: Its properties could be explored in the development of new materials, such as polymers or functionalized surfaces.

Conclusion

This compound stands as a testament to the synergy between natural product chemistry and synthetic innovation. While its precise origins are intertwined with the broader history of fragrance chemistry, its synthesis from citronellal is well-established, offering a reliable route to this valuable aroma chemical. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers, facilitating a deeper understanding of this compound's properties and potential applications. Further research into its biological activities and the publication of detailed spectroscopic data would be valuable additions to the scientific literature.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Buy Citronellyl nitrile | 51566-62-2 [smolecule.com]

- 3. This compound (Symrise), 93893-89-1 [perflavory.com]

- 4. Acetonitrile [webbook.nist.gov]

- 5. Citronellyl nitrile CAS#: 51566-62-2 [m.chemicalbook.com]

- 6. specialchem.com [specialchem.com]

- 7. CID 89052536 | C20H34N2 | CID 89052536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]

- 10. guidechem.com [guidechem.com]

- 11. foreverest.net [foreverest.net]

- 12. researchgate.net [researchgate.net]

- 13. Welcome to the NIST WebBook [webbook.nist.gov]

Citronitrile: A Comprehensive Safety Guide for Researchers

An In-depth Technical Reference for Laboratory and Drug Development Professionals

Citronitrile, a synthetic fragrance ingredient with a fresh, citrusy aroma, is also a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental design. This technical guide provides a consolidated overview of the safety data for this compound, including its physical and chemical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Clear, Colorless to Pale Yellow Liquid | [1] |

| Boiling Point | 309.00 to 311.00 °C @ 760.00 mm Hg (est) | [2][3] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [4] |

| Specific Gravity | 0.96800 @ 25.00 °C | [2][3] |

| Vapor Pressure | 0.0006 mm Hg at 25 °C | [4] |

| Vapor Density | 5.9 | [4] |

| Solubility | Soluble in alcohol. Insoluble in water. | [2] |

| Auto-ignition Temperature | 309 - 310 °C (588.2 - 590 °F) | [4] |

Toxicological Data

The toxicological profile of this compound is crucial for assessing its potential health hazards. The available data from acute toxicity studies are presented below.

| Test | Species | Route | Value | Method | Reference |

| LD50 | Rat | Oral | 531.91 mg/kg | OECD Test Guideline 401 | [4] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | OECD Test Guideline 402 | [4] |

Summary of Toxicological Effects:

-

Acute Toxicity: Harmful if swallowed or inhaled.[4] May be harmful in contact with skin.[4]

-

Skin Corrosion/Irritation: Causes mild skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes mild eye irritation.[4]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is as follows:

Caption: GHS Hazard Classification for this compound.

Experimental Protocols

The toxicological data presented in this guide are based on standardized OECD Test Guidelines. These guidelines provide a framework for the consistent and reliable assessment of chemical hazards.

-

OECD Test Guideline 401 (Acute Oral Toxicity): This guideline details the procedure for assessing the acute toxic effects of a substance when administered orally to rats. The study involves a single high dose of the substance, and the animals are observed for a set period for signs of toxicity and mortality to determine the LD50 value.

-

OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline outlines the methodology for evaluating the acute toxicity of a substance applied to the skin of rabbits. A single dose is applied to a shaved area of the skin, and the animals are observed for signs of toxicity and mortality to determine the LD50 value.

For detailed experimental protocols, researchers should refer to the official OECD guidelines.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure a safe laboratory environment.

Caption: Safe Handling and Storage Procedures for this compound.

First-Aid Measures

In the event of accidental exposure, prompt and appropriate first-aid is crucial.

Caption: First-Aid Measures for this compound Exposure.

Fire-Fighting Measures

This compound has a flash point above 93.3°C, but appropriate fire-fighting measures should be understood.

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: No specific hazards have been identified.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective clothing.

Spillage and Disposal

In case of a spill, appropriate containment and disposal procedures should be followed.

-

Personal Precautions: Ensure adequate ventilation.[5] Avoid breathing vapors, mist, or gas.[5] Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomaceous earth, acid binders, universal binders).[6] Place in a suitable, closed container for disposal.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

This guide is intended to provide a comprehensive overview of the safety data for this compound. It is essential for all personnel handling this chemical to be familiar with this information and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Spectroscopic Profile of Citronitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Citronitrile (3,7-Dimethyl-6-octenenitrile), a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. The information is presented to facilitate compound identification, quality control, and further research.

Introduction

This compound, chemically known as 3,7-Dimethyl-6-octenenitrile, is a monoterpenoid nitrile valued for its fresh, citrus-like aroma. It is widely used in the fragrance industry as a stable alternative to citronellal. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the study of its chemical behavior in various matrices. This guide presents a consolidated reference for the ¹H NMR, ¹³C NMR, IR, and MS data of this compound.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here are based on established chemical shift ranges for nitriles and related terpenoid structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Protons |

| 1 | ~2.30 - 2.45 | d | 2H |

| 2 | ~1.90 - 2.10 | m | 1H |

| 3 | ~1.40 - 1.60 | m | 2H |

| 4 | ~1.95 - 2.05 | m | 2H |

| 5 | ~5.05 - 5.15 | t | 1H |

| 7 | ~1.68 | s | 3H |

| 8 | ~1.60 | s | 3H |

| 9 | ~1.05 - 1.15 | d | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | ~118 - 120 |

| 2 | ~25 - 27 |

| 3 | ~36 - 38 |

| 4 | ~32 - 34 |

| 5 | ~123 - 125 |

| 6 | ~131 - 133 |

| 7 | ~25 - 26 |

| 8 | ~17 - 18 |

| 9 | ~19 - 21 |

| 10 | ~17 - 19 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption of the nitrile functional group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2240 - 2260 | Strong, Sharp | C≡N stretch[1] |

| 2850 - 3000 | Medium to Strong | C-H stretch (sp³ and sp²)[1] |

| 1620 - 1680 | Weak to Medium | C=C stretch[1] |

| ~1450 | Medium | C-H bend (CH₂, CH₃) |

| ~1375 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular weight of this compound is approximately 151.25 g/mol .

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 151 | [M]⁺ | Present, may be weak |

| 150 | [M-H]⁺ | Can be more abundant than M⁺ |

| 136 | [M-CH₃]⁺ | Common loss of a methyl group |

| 69 | [C₅H₉]⁺ | Base Peak |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

3.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.

-

Using a clean pipette, place 1-2 drops of neat this compound onto the center of one salt plate.[1]

-

Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[1]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Post-Acquisition:

-

Remove the salt plates from the instrument.

-

Clean the plates thoroughly with a dry solvent (e.g., dry acetone) and return them to a desiccator for storage.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.

-

Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

-

Filter the final solution if any particulates are present.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and characteristic fragment ions. Compare the spectrum to a reference library if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow from sample preparation to data output for NMR, IR, and MS analysis.

References

Chemical formula and molecular weight of Citronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and toxicological data available for Citronitrile. While primarily utilized in the fragrance industry, this document collates the scientific information relevant to a research and development audience.

Chemical and Physical Properties

This compound, also known as 3,7-Dimethyl-6-octenenitrile or 3-methyl-5-phenylpent-2-enenitrile, is a fragrance ingredient valued for its citrus and fruity-floral aroma.[1][2] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N[3] |

| Molecular Weight | 171.24 g/mol [1][3] |

| Appearance | Clear, Colorless to Pale Yellow Liquid[3] |

| Boiling Point | 310 °C[3] |

| Flash Point | > 110 °C[4][5] |

| Specific Gravity | 0.96800 @ 25.00 °C[4][5] |

| Solubility | Soluble in alcohols and fragrance bases[3] |

| CAS Number | 93893-89-1, 53243-60-0[6] |

Toxicological Data Summary

A safety assessment of 3-methyl-5-phenylpent-2-enenitrile has been conducted, providing key toxicological endpoints.[3]

| Toxicological Endpoint | Result |

| Genotoxicity | Not genotoxic[3] |

| Repeated Dose Toxicity | NOAEL = 16.7 mg/kg/day[3] |

| Reproductive Toxicity | No NOAEL available; exposure is below the Threshold of Toxicological Concern (TTC)[3] |

| Local Respiratory Toxicity | Exposure is below the TTC[3] |

| Skin Sensitization | NESIL of 270 μg/cm²[3] |

| Environmental Safety | Not Persistent, Bioaccumulative, and Toxic (PBT)[3] |

Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment of a fragrance ingredient like this compound, based on the endpoints evaluated.

References

- 1. This compound Citrus Aroma Chemical Supplier [chemicalbull.com]

- 2. specialchem.com [specialchem.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound (Symrise), 93893-89-1 [perflavory.com]

- 6. 3-Methyl-5-phenylpent-2-enenitrile | C12H13N | CID 1585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Citronitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of citronitrile, a key fragrance ingredient, in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes available qualitative information, data from structurally similar compounds, and presents a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound, also known as 3,7-dimethyl-6-octenenitrile (CAS No. 51566-62-2), is a colorless to pale yellow liquid with a characteristic fresh, citrusy, and slightly metallic aroma. Its molecular structure, featuring a C10 hydrocarbon backbone and a nitrile functional group, largely dictates its solubility profile. The long hydrocarbon chain imparts a significant non-polar character, while the nitrile group (-C≡N) introduces a degree of polarity. This amphiphilic nature suggests that its solubility will vary across different types of organic solvents.

Solubility Data

Table 1: Summary of this compound Solubility and Related Compounds

| Solvent Class | Solvent | This compound (C₁₀H₁₇N) | Geraniol (C₁₀H₁₈O) - Analog | Citronellol (C₁₀H₂₀O) - Analog |

| Alcohols | Ethanol | Soluble[1] | Soluble | Soluble |

| Methanol | Likely Soluble | Likely Soluble | Sparingly Soluble in Methanol | |

| Ketones | Acetone | Likely Soluble | Miscible | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble | Likely Soluble | Likely Soluble |

| Ethers | Diethyl Ether | Likely Soluble | Miscible | Likely Soluble |

| Hydrocarbons | Hexane | Likely Soluble | Likely Soluble | Likely Soluble |

| Toluene | Likely Soluble | Likely Soluble | Likely Soluble | |

| Water | Water | 119 mg/L at 20°C[2], Insoluble[1][3] | 100 mg/L at 25°C | Slightly Soluble |

Note: The solubility of this compound in many organic solvents is inferred from its chemical structure and qualitative descriptions. The data for geraniol and citronellol are provided for comparative purposes as they share a similar carbon skeleton.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is required. The following protocol outlines methods for both qualitative miscibility testing and quantitative solubility determination.

3.1. Materials and Equipment

-

This compound (high purity)

-

A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, diethyl ether, hexane, toluene) of analytical grade

-

Calibrated positive displacement pipettes or microsyringes

-

Vials with airtight caps

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV) (for quantitative analysis)

3.2. Experimental Workflow Diagram

3.3. Detailed Methodologies

3.3.1. Qualitative Miscibility Testing

-

Preparation : Into a clean, dry vial, pipette 1 mL of the selected organic solvent.

-

Addition of this compound : To the same vial, add 1 mL of this compound.

-

Mixing : Securely cap the vial and vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

-

Observation : Allow the vial to stand undisturbed for at least 5 minutes. Visually inspect the mixture for any signs of phase separation, cloudiness, or the formation of an emulsion.

-

Classification :

-

If a single, clear phase is observed, the two liquids are considered miscible .

-

If two distinct layers form, they are immiscible .

-

If the solution appears cloudy or forms a stable emulsion, they are partially miscible .

-

3.3.2. Quantitative Solubility Determination

This method is applicable for solvents in which this compound is found to be immiscible or partially miscible.

-

Preparation of Saturated Solution : In a vial, add a known volume (e.g., 5 mL) of the organic solvent. Add an excess amount of this compound (e.g., 1 mL) to ensure that the solution becomes saturated and a separate this compound phase remains.

-

Equilibration : Seal the vial and place it in a temperature-controlled environment (e.g., a 25°C water bath). Agitate the mixture, for example on a shaker, for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the vial to stand in the temperature-controlled environment until the two phases have clearly separated.

-

Sampling : Carefully withdraw a small, known volume of the solvent-rich phase using a microsyringe, being cautious not to disturb the this compound-rich phase.

-

Analysis :

-

Prepare a series of calibration standards with known concentrations of this compound in the same organic solvent.

-

Analyze the collected sample and the calibration standards using a suitable analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards. .

-

-

Calculation : Determine the concentration of this compound in the collected sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound in common organic solvents is scarce, its chemical structure strongly suggests good solubility in a wide range of non-polar and moderately polar organic solvents such as alcohols, ketones, esters, ethers, and hydrocarbons. Its solubility in water is low. For applications requiring exact solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. Researchers and professionals in drug development and formulation science are encouraged to perform such measurements to ensure the accuracy of their work.

References

An In-depth Technical Guide to the Physicochemical Properties of Citronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and flash point of Citronitrile (3-Methyl-5-phenylpent-2-enenitrile), a compound of interest in various chemical and formulation contexts. This document outlines the key physical properties, details the standardized experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data of this compound

This compound is a liquid fragrance ingredient known for its fresh, citrus-like aroma.[1] Accurate determination of its boiling and flash points is critical for safe handling, storage, transport, and application in various formulations. The quantitative data for this compound (CAS No: 93893-89-1) are summarized below.

| Property | Value | Method/Conditions | Source(s) |

| Boiling Point | 309 - 311 °C | Estimated at 760 mm Hg | [2][3] |

| 310 °C | Not Specified | [1][4] | |

| Flash Point | > 110 °C (> 230 °F) | Tag Closed Cup (TCC) | [2][3] |

| 100 °C | Not Specified | [1][4] | |

| > 93.3 °C (> 200 °F) | Closed Cup | [5] | |

| Molecular Formula | C₁₂H₁₃N | - | [1][4] |

| Molecular Weight | 171.24 g/mol | - | [1][4] |

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies employed to determine the boiling and flash points of chemical substances like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1] The OECD Guideline 103 describes several accepted methods for its determination, ensuring accuracy and reproducibility.[1][4]

Principle: The determination involves heating the substance and measuring the temperature at which the phase transition from liquid to gas occurs at standard atmospheric pressure (101.325 kPa).[1] For a pure substance, this transition occurs over a very narrow temperature range.

Commonly Used Methods described under OECD 103:

-

Ebulliometer Method: An ebulliometer is a specialized apparatus designed for precise boiling point measurement. The liquid is heated to a boil, and the temperature of the vapor-liquid equilibrium is measured by a sensitive thermometer or thermocouple shielded from superheating.

-

Dynamic Method: The vapor pressure of the substance is measured at various temperatures. A curve of vapor pressure versus temperature is plotted, and the boiling point is determined by identifying the temperature at which the vapor pressure equals 101.325 kPa.[1]

-

Distillation Method: The substance is distilled according to a standard procedure, such as that described in Japanese Pharmacopoeia.[6] The temperature of the vapor is recorded as the substance distills. For pure substances, the temperature remains constant throughout the distillation process; this constant temperature is the boiling point.[6]

-

Siwoloboff Method (Capillary Method): This micro-method is suitable for small sample quantities.[7][8]

-

A small amount of the sample (a few microliters) is placed in a fusion tube.

-

A smaller capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a liquid bath (e.g., a Thiele tube).[8]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges, indicating the sample's vapor has displaced the air.

-

The heat source is removed. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

-

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques measure the heat flow to or from a sample as a function of temperature.[1][9] The sample and a reference material are subjected to a controlled temperature program. The onset temperature of the endothermic peak corresponding to boiling is taken as the boiling point.[9]

The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface.[10] For a substance like this compound with a flash point below 93°C (200°F) and low viscosity, the ASTM D56 Tag Closed Cup (TCC) method is the standard procedure.[11][12] The values reported as "> 110 °C" suggest that under standard TCC test conditions up to that temperature, no flash was observed.

Apparatus: The Tag Closed Cup tester consists of a brass test cup, a close-fitting lid with a shutter mechanism, an ignition source (gas flame or electric igniter), and a temperature-controlled liquid bath.[2]

Detailed Procedure:

-

Sample Preparation: A 50 ± 0.5 mL sample of this compound is measured. If the expected flash point is high, the sample is introduced at a standard temperature (e.g., 27 ± 5°C). It is crucial that the initial sample temperature is at least 10°C below the expected flash point.[11][13]

-

Apparatus Setup: The sample is placed into the test cup, ensuring no liquid is on the cup's upper walls. The lid is securely closed.

-

Heating: The liquid bath is heated at a slow, constant rate. For materials with a flash point above 60°C, the heating rate is controlled to 3°C per minute.[13]

-

Ignition Test: When the sample temperature is approximately 5°C below the expected flash point, the ignition source is applied. The shutter is opened for one second, allowing the test flame to be dipped into the vapor space inside the cup.[13]

-

Determination of Flash Point: The ignition test is repeated for every subsequent 1°C rise in temperature. The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[11]

-

Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure of 101.3 kPa.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical substance's boiling and flash points, from sample preparation to final data reporting.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. laboratuar.com [laboratuar.com]

- 2. koehlerinstrument.com [koehlerinstrument.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. delltech.com [delltech.com]

- 11. img.waimaoniu.net [img.waimaoniu.net]

- 12. store.astm.org [store.astm.org]

- 13. data.ntsb.gov [data.ntsb.gov]

Unlocking the Therapeutic Potential of Citronitrile: A Technical Guide for Researchers

An In-depth Exploration of Novel Research Avenues for a Versatile Terpene Nitrile

For Immediate Release

Citronitrile, a naturally derived monoterpene nitrile, has long been a staple in the fragrance and flavor industries, prized for its fresh, citrusy aroma. However, emerging research into the biological activities of structurally related compounds suggests that the potential applications of this compound may extend far beyond its current use. This technical guide provides a comprehensive overview of the existing knowledge on this compound and outlines promising new research directions for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this versatile molecule.

Chemical and Physical Properties of this compound

This compound, also known as 3,7-dimethyl-6-octenenitrile, is a colorless to pale yellow liquid. Its chemical structure combines a terpene backbone with a nitrile functional group, a feature that is increasingly recognized for its role in modulating the biological activity of small molecules.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇N | [2] |

| Molecular Weight | 151.25 g/mol | [3] |

| CAS Number | 51566-62-2 | [4] |

| Boiling Point | 222 °C (432 °F; 495 K) | [3] |

| Flash Point | 94 °C (201 °F; 367 K) | [3] |

| Solubility | Insoluble in water, soluble in alcohol | [3] |

Metabolism and Toxicological Profile

Understanding the metabolic fate and toxicological profile of a compound is paramount in drug development. Studies on citronellyl nitrile have provided initial insights into its biotransformation and safety.

Metabolism

In vitro studies using mouse, rat, and human hepatocytes have shown that citronellyl nitrile is rapidly metabolized.[5] The major biotransformation pathways identified include:

-

Epoxidation of the 6-alkenyl moiety, followed by conjugation with glutathione.

-

Hydroxylation of the terminal methyl group(s), followed by glucuronic acid conjugation (in rodents) or further oxidation to the corresponding acid (in humans).

-

Hydroxylation at the allylic C5 position.

Importantly, these studies found no evidence of metabolism at the nitrile group itself, suggesting its stability under these conditions.[5]

Genotoxicity

A key concern for any new chemical entity is its potential for genotoxicity. Citronellyl nitrile has been evaluated in a battery of in vitro and in vivo genotoxicity assays. While some in vitro tests showed positive results, confirmatory in vivo micronucleus assays were negative.[6] Based on these findings, citronellyl nitrile is not considered to be genotoxic.[6]

Potential Research Areas and Therapeutic Applications

While direct evidence for the biological activities of this compound is limited, the well-documented pharmacological effects of its precursor, citronellal, and other structurally related terpene derivatives provide a strong rationale for investigating this compound in several therapeutic areas.

Antimicrobial Activity

Citronellal, the aldehyde precursor to this compound, exhibits significant antibacterial and antifungal properties.[7][8][9] Essential oils rich in citronellal have demonstrated efficacy against a range of pathogens.[10][11] Furthermore, the nitrile functional group is a known pharmacophore in a number of antimicrobial drugs.[12][13] This convergence of evidence strongly suggests that this compound and its derivatives could possess valuable antimicrobial properties.

Proposed Research Workflow:

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Citronellal has been shown to possess anti-inflammatory and redox-protective activities in vivo.[14] It is suggested to act by inhibiting enzymes in the arachidonic acid pathway.[14] Other related terpenes, such as geraniol and neral (an isomer of citral), also exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][5] Given these precedents, this compound represents a promising scaffold for the development of novel anti-inflammatory agents.

Key Signaling Pathway to Investigate:

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Several terpenes, including geraniol, perillyl alcohol, and citronellol, have demonstrated significant anticancer activity in preclinical studies.[5][6][15][16] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[17][18] The structural similarity of this compound to these compounds, coupled with the presence of the nitrile group which is found in a number of approved anticancer drugs, makes this an exciting and largely unexplored area of research.[1][12][13][19]

Quantitative Data for Structurally Related Compounds:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Geraniol | LoVo (Colon) | 32.1 µg/mL | [20] |

| Geraniol | U87 (Glioma) | 41.3 µg/mL | [20] |

| Geranyl Butyrate | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [17][18] |

| Geranyl Caproate | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [17][18] |

| Geranyl Caprylate | P388 (Murine Leukemia) | 22.34-32.29 µg/mL | [17][18] |

| Citronellol | A-549 (Non-small cell lung) | 27.6 | [15] |

| Citronellal | MDA-MB-231 (Triple-negative breast) | >50% inhibition (NRU assay) | [21] |

| Perillyl Alcohol | Various | Varies | [6][22] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach 80-90% confluency.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Workflow for Cytotoxicity Screening:

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with the potential for significant therapeutic applications. Its structural relationship to well-characterized bioactive terpenes, combined with the presence of a nitrile moiety, provides a strong impetus for further investigation. The research areas outlined in this guide – antimicrobial, anti-inflammatory, and anticancer activities – offer a starting point for a comprehensive evaluation of this compound's pharmacological profile.

Future research should focus on:

-

Systematic screening of this compound against a broad panel of microbial pathogens, inflammatory models, and cancer cell lines.

-

Synthesis and evaluation of this compound derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

-

In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by active compounds.

-

In vivo studies to assess the efficacy and safety of promising candidates in relevant animal models.

The exploration of this compound's biological activities is a fertile ground for discovery, with the potential to yield novel therapeutic leads for a range of human diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Citronellonitrile | C10H17N | CID 11789380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-Dimethyl-6-octenenitrile | CymitQuimica [cymitquimica.com]

- 4. Citronellyl nitrile | The Fragrance Conservatory [fragranceconservatory.com]

- 5. researchgate.net [researchgate.net]

- 6. geranyl nitrile, 5146-66-7 [perflavory.com]

- 7. geranyl nitrile, 5146-66-7 [thegoodscentscompany.com]

- 8. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. Toxicity of terpenes on fibroblast cells compared to their hemolytic potential and increase in erythrocyte membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ewg.org [ewg.org]

- 17. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]

- 20. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation as potential anticancer agents of novel tetracyclic indenoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Citronitrile from Citronellal: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of citronitrile, a valuable fragrance ingredient, from citronellal. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This guide covers three primary synthetic routes: a one-pot catalytic ammoxidation, a traditional two-step oximation-dehydration, and a modern chemoenzymatic approach, allowing for a comparative assessment of these techniques.

Introduction

This compound, possessing a characteristic fresh, citrusy, and slightly floral aroma, is a significant component in the fragrance industry. Its synthesis from the readily available precursor, citronellal, has been approached through various chemical strategies. This document details the protocols for the most pertinent of these methods, providing quantitative data to inform methodology selection based on factors such as yield, purity, environmental impact, and process simplicity.

Comparative Synthesis Data

The following table summarizes the key quantitative metrics for the different synthesis methodologies, offering a clear comparison to aid in experimental design and process scale-up.

| Methodology | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| One-Pot Catalytic Ammoxidation | Citronellal, Isopropanol, Catalyst (e.g., CuCl₂), 25% Ammonia, Oxidant (e.g., H₂O₂) | 2-4 hours | -5 to 35 | 83-85 | >97 |

| Two-Step Oximation-Dehydration | 1. Citronellal, Hydroxylamine Hydrochloride, Base2. Citronellal Oxime, Acetic Anhydride | 1. ~2.5 hours2. ~20 minutes (boiling) | 1. Room Temperature2. Reflux | ~70-76 (overall) | Substrate dependent, generally high after purification |

| Chemoenzymatic Synthesis | 1. Citronellal, Hydroxylamine2. Citronellal Oxime, Aldoxime Dehydratase (Oxd) | Not specified | Mild, aqueous conditions | High conversion | High |

Experimental Protocols

Methodology 1: One-Pot Catalytic Ammoxidation

This method offers a streamlined and efficient route to this compound, minimizing handling of intermediates and reducing waste.[1] It relies on the in-situ formation of the aldoxime followed by its immediate oxidative dehydration in the presence of a metal catalyst.

Materials:

-

Citronellal

-

Isopropanol

-

Catalyst (e.g., Copper (II) chloride, Cobalt (II) chloride, or Iron (III) sulfate)

-

25% Ammonia solution

-

Oxidant (e.g., 50% Hydrogen peroxide, Oxygen, or Ozone)

-

Acetic acid (for neutralization)

-

Nitrogen gas

-

5-liter reaction vessel equipped with stirring and temperature control

Procedure:

-

In a 5-liter reactor, combine 230 g of citronellal with 785 g of isopropanol.

-

Purge the reactor with nitrogen gas three times to create an inert atmosphere.

-

Adjust the temperature of the reaction mixture to the desired range (e.g., 15-25 °C).

-

Rapidly add 10-18 g of the chosen catalyst (e.g., cuprous chloride) and quickly add 364-425 g of 25% ammonia solution.

-

While maintaining the reaction temperature, add the oxidant dropwise over 2-4 hours. For example, add 192 g of 50% hydrogen peroxide.

-